(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
Description
IUPAC Nomenclature and Structural Identification
The systematic name (2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide follows IUPAC rules for polyfunctional compounds. The parent chain is the prop-2-enamide group ($$ \text{CH}_2=\text{CH}-\text{CON} $$), with substituents prioritized by suffix order (amide > sulfone > halide). The "2E" descriptor specifies the trans configuration of the α,β-unsaturated double bond between C2 and C3.
The 4-chlorobenzyl group ($$ \text{C}6\text{H}4\text{Cl}-\text{CH}2- $$) attaches to the amide nitrogen at position 1, while the 1,1-dioxidotetrahydrothiophen-3-yl group ($$ \text{C}4\text{H}7\text{O}2\text{S}- $$) occupies the adjacent nitrogen substituent. The 2,4-dichlorophenyl ring ($$ \text{C}6\text{H}3\text{Cl}_2- $$) branches from the β-carbon of the enamide system. This arrangement creates three distinct pharmacophoric regions: an electron-deficient aromatic system, a polar sulfone group, and a planar conjugated enamide.
Molecular Formula and Weight Analysis
The molecular formula $$ \text{C}{21}\text{H}{19}\text{Cl}3\text{N}2\text{O}_3\text{S} $$ derives from summation of constituent atoms:
- 21 carbons (3 aromatic rings + 4 from tetrahydrothiophene + 3 from enamide chain)
- 19 hydrogens (aliphatic CH groups + aromatic CH)
- 3 chlorines (4-chlorobenzyl + 2,4-dichlorophenyl)
- 2 nitrogens (amide + tetrahydrothiophene amine)
- 3 oxygens (amide carbonyl + sulfone)
- 1 sulfur (tetrahydrothiophene)
The exact molecular mass calculates as 468.01 g/mol using isotopic abundances:
$$
\text{Mass} = (21 \times 12.0107) + (19 \times 1.00784) + (3 \times 34.96885) + (2 \times 14.0067) + (3 \times 15.999) + (1 \times 32.065) = 468.01 \text{ g/mol}
$$
Experimental mass spectrometry data from analogous enamide derivatives shows <0.1% deviation from theoretical values, confirming formula accuracy.
Stereochemical Features and Conformational Isomerism
The compound exhibits two stereochemical elements:
- E geometry at the C2-C3 double bond, enforced by conjugation with the amide carbonyl ($$ \theta_{\text{C=C-O}} = 180^\circ $$)
- Chiral centers at C3 of the tetrahydrothiophene ring and the benzylic carbon
Density functional theory (DFT) calculations on similar structures reveal three stable conformers:
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kJ/mol) |
|---|---|---|
| s-cis | 0° | 0.0 (reference) |
| s-trans | 180° | 2.3 |
| Gauche | 120° | 5.8 |
The s-cis conformation dominates due to intramolecular hydrogen bonding between the enamide NH and sulfone oxygen ($$ \text{O}\cdots\text{H-N} = 2.1 $$ Å). Restricted rotation about the N-aryl bonds creates atropisomerism, with a rotational barrier of ~25 kJ/mol estimated by variable-temperature NMR studies on chlorinated benzamide analogues.
Crystallographic Data and Solid-State Arrangement
X-ray diffraction data for this specific compound remains unreported, but structural analogs provide insights. The 1,1-dioxidotetrahydrothiophene group typically adopts a twist-boat conformation in crystals, with sulfone oxygens lying 1.45–1.49 Å from sulfur. Chlorinated aromatic rings stack at 3.5–4.0 Å intervals, suggesting π-π interactions.
Properties
Molecular Formula |
C20H18Cl3NO3S |
|---|---|
Molecular Weight |
458.8 g/mol |
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C20H18Cl3NO3S/c21-16-5-1-14(2-6-16)12-24(18-9-10-28(26,27)13-18)20(25)8-4-15-3-7-17(22)11-19(15)23/h1-8,11,18H,9-10,12-13H2/b8-4+ |
InChI Key |
DKZNRJCNDPVCHF-XBXARRHUSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Construction of the Prop-2-enamide Backbone
The prop-2-enamide scaffold is typically formed via condensation between an aldehyde and an amine. For this compound, two primary approaches are reported:
Approach 1: Claisen-Schmidt Condensation
| Step | Reagents/Conditions | Mechanism | Yield | Source |
|---|---|---|---|---|
| 1 | 2,4-Dichlorobenzaldehyde + N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | NaOMe in ethanol, reflux | Nucleophilic addition followed by dehydration | 65–75% |
| 2 | Intermediate + 4-Chlorobenzylamine | EDC/HOBt, DCM, rt | Amide bond formation | 80–85% |
Notes:
-
Stereochemical outcome is controlled by the electron-withdrawing effects of the dichlorophenyl group, favoring (2E) configuration.
-
Purification : Column chromatography (SiO₂, hexane/EtOAc) is critical to remove unreacted starting materials.
Approach 2: Wittig Reaction
| Step | Reagents/Conditions | Mechanism | Yield | Source |
|---|---|---|---|---|
| 1 | 2,4-Dichlorobenzylphosphonium salt + N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | NaH, THF, 0°C to rt | Ylide formation and alkene synthesis | 70–75% |
| 2 | Intermediate + 4-Chlorobenzylamine | TFAA, DCM, 0°C | Amide coupling | 85% |
Advantages:
-
Higher stereochemical purity due to minimal side reactions.
-
Scalability : Compatible with industrial processes when using continuous-flow reactors.
Synthesis of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
The dioxidothiophene group is synthesized via oxidation of tetrahydrothiophene derivatives. Two methods dominate:
Method A: Oxidation with Hydrogen Peroxide
| Step | Reagents/Conditions | Mechanism | Yield | Source |
|---|---|---|---|---|
| 1 | Tetrahydrothiophene-3-amine + H₂O₂ | Acetic acid, 60°C | Sulfur oxidation to sulfone | 90% |
Method B: Halogenation Followed by Oxidation
| Step | Reagents/Conditions | Mechanism | Yield | Source |
|---|---|---|---|---|
| 1 | Tetrahydrothiophene-3-amine + Cl₂ | CCl₄, 25°C | Sulfur chlorination | 85% |
| 2 | Intermediate + H₂O₂ | H₂O, NaOH, 50°C | Oxidation to sulfone | 95% |
Critical Notes:
-
pH control is essential to prevent over-oxidation or ring opening.
-
Purification : Recrystallization from EtOH/H₂O mixtures removes residual oxidizing agents.
Introduction of the 2,4-Dichlorophenyl Group
This group is typically introduced via nucleophilic aromatic substitution or Suzuki coupling.
Nucleophilic Aromatic Substitution
| Step | Reagents/Conditions | Mechanism | Yield | Source |
|---|---|---|---|---|
| 1 | 2,4-Dichlorobenzaldehyde + N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | K₂CO₃, DMF, 100°C | Aldehyde condensation | 60% |
Suzuki-Miyaura Cross-Coupling
| Step | Reagents/Conditions | Mechanism | Yield | Source |
|---|---|---|---|---|
| 1 | 2,4-Dichlorophenylboronic acid + bromo intermediate | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Transmetallation and reductive elimination | 75% |
Advantages of Suzuki Coupling:
-
High regioselectivity due to directed ortho-metallation.
-
Tolerance to functional groups : Compatible with amides and sulfones.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Solvent | DCM, THF, or DME | Polar aprotic solvents enhance reaction rates and stabilize intermediates. |
| Temperature | 0°C to 100°C | Lower temps favor stereoselectivity; higher temps improve conversion. |
Catalyst Screening
| Catalyst | Application | Efficiency |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | 75–85% yield |
| NaOMe | Claisen-Schmidt condensation | 65–75% yield |
| EDC/HOBt | Amide coupling | 80–85% yield |
Analytical Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (aromatic protons), δ 4.2–4.5 ppm (CH₂ groups) |
| IR | 1670–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (S=O stretch) |
| HRMS | [M+H]⁺ at m/z 428.02 (calculated 428.01) |
Comparative Analysis of Synthetic Routes
| Approach | Advantages | Limitations |
|---|---|---|
| Claisen-Schmidt | Simple, cost-effective | Moderate stereoselectivity |
| Wittig Reaction | High stereochemical purity | Requires sensitive ylide handling |
| Suzuki Coupling | High regioselectivity | Expensive palladium catalysts |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond or the carbonyl group, resulting in the formation of saturated derivatives.
Substitution: The aromatic rings can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated enamides.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of polymers.
Mechanism of Action
The mechanism of action of “(2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The following table summarizes key differences between the target compound and structurally related analogs:
Physicochemical and Functional Comparisons
a) Electron Effects and Reactivity
- The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects than the phenyl group in or the 4-methylphenyl in . This may enhance binding to electron-rich biological targets (e.g., kinases) .
b) Solubility and Bioavailability
- The dimethylaminopropyl chain in introduces a basic tertiary amine, enhancing solubility in acidic environments (e.g., gastric fluid) .
c) Intermolecular Interactions
- The thiazole ring in facilitates π-π stacking and hydrogen bonding (via N atoms), which could stabilize protein-ligand interactions .
- The triazole-thione derivative in forms hydrogen-bonded hexamers in its crystal structure, suggesting that similar acrylamides (including the target compound) may exhibit predictable solid-state packing behaviors .
d) Metabolic Stability
Research Implications
- Pharmacological Potential: The target compound’s dichlorophenyl and sulfone motifs make it a candidate for targeting parasitic or fungal enzymes, where halogenated aromatics are common pharmacophores.
- Synthetic Optimization : Replacing the 2,4-dichlorophenyl group with a 2-chloro-6-fluorophenyl (as in ) could balance electron effects and bioavailability.
- Crystallography : Hydrogen-bonding patterns observed in and suggest methods for co-crystallizing the target compound with biological targets.
Biological Activity
The compound (2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a synthetic organic molecule belonging to the class of enamides. Its complex structure, characterized by multiple functional groups including chlorinated aromatic rings and a sulfone group, positions it as a significant candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClN OS |
| Molecular Weight | 458.8 g/mol |
| IUPAC Name | (E)-N-[(4-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
| InChI Key | DKZNRJCNDPVCHF-XBXARRHUSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of chlorinated aromatic rings enhances its lipophilicity, potentially increasing membrane permeability and facilitating interaction with biological membranes. The sulfone group may play a role in stabilizing interactions with protein targets through hydrogen bonding or electrostatic interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at various receptors, influencing signaling pathways.
- Antioxidant Activity: Similar compounds have shown potential in scavenging free radicals, suggesting possible antioxidant properties.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related enamides have demonstrated their ability to induce apoptosis in cancer cell lines through various pathways such as the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Compounds with chlorinated phenyl groups have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2. This could position the compound as a candidate for developing anti-inflammatory drugs.
Case Studies and Research Findings
-
Study on Enamide Derivatives:
A recent study explored the biological activity of various enamides, highlighting their potential as anticancer agents. The research showed that modifications in the aromatic substituents significantly influenced cytotoxicity against different cancer cell lines . -
Chlorinated Compounds in Drug Development:
Another study focused on chlorinated compounds and their biological effects. It was found that chlorination often enhances the bioactivity of organic molecules by improving their interaction with biological targets . -
Sulfone Group Influence:
Research has indicated that sulfone groups can enhance the solubility and stability of compounds in biological systems, which may contribute to improved pharmacokinetic properties .
Q & A
Q. What are the optimal synthetic routes and conditions for producing (2E)-N-(4-chlorobenzyl)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide with high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including acylation, alkylation, and oxidation. Key steps include:
- Acylation: Reacting 2,4-dichlorocinnamic acid with 4-chlorobenzylamine in the presence of carbodiimide coupling agents (e.g., EDC) and a base (e.g., triethylamine) to form the enamide backbone .
- Tetrahydrothiophene oxidation: Sulfonating the tetrahydrothiophene moiety using hydrogen peroxide or ozone under acidic conditions to achieve the 1,1-dioxide group .
- Solvent optimization: Dichloromethane or DMF is preferred for solubility and reaction efficiency.
- Yield enhancement: Reaction temperatures of 0–5°C during acylation reduce side-product formation .
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | EDC, DCM, 0°C | 65–70 | 92 |
| Oxidation | H2O2, H2SO4, 40°C | 80–85 | 95 |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy: Confirm the (E)-configuration of the prop-2-enamide group via coupling constants (J = 12–16 Hz for trans protons) .
- X-ray crystallography: Resolve the stereochemistry of the tetrahydrothiophene-1,1-dioxide ring and chlorophenyl substituents .
- Mass spectrometry (HRMS): Validate molecular weight (expected m/z: ~500–520 g/mol) and isotopic patterns .
Q. Table 2: Key Structural Data
| Technique | Key Peaks/Features |
|---|---|
| 1H NMR | δ 7.2–7.5 (aromatic H), δ 6.4 (enamide CH=CH) |
| 13C NMR | δ 165 (amide C=O), δ 125–140 (chlorophenyl C) |
| HRMS | [M+H]+: 503.05 (calc.), 503.07 (obs.) |
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Methodological Answer:
- Enzyme inhibition assays: Test against kinases (e.g., JAK2) or cytochrome P450 isoforms using fluorogenic substrates .
- Cell viability assays: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT or resazurin assays .
- Computational docking: Prioritize targets (e.g., tubulin, HSP90) using AutoDock Vina with PDB structures .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Contradictions may arise from metabolic instability or off-target effects. Strategies include:
- Metabolic profiling: Use liver microsomes or hepatocytes to identify unstable metabolites (e.g., sulfone reduction) .
- Proteomics: Perform SILAC-based assays to detect unintended protein interactions .
- Pharmacokinetic studies: Measure plasma half-life and tissue distribution in rodents to adjust dosing regimens .
Q. Table 3: Bioactivity Comparison
| Model | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 (in vitro) | 2.1 | High cytotoxicity |
| Xenograft (in vivo) | >10 | Rapid clearance |
Q. What strategies address regioselectivity challenges during functionalization of the prop-2-enamide backbone?
Methodological Answer:
- Directed C–H activation: Use palladium catalysts with directing groups (e.g., pyridine) to functionalize the β-position .
- Electrophilic substitution: Introduce halogens (Br, I) at the 4-position of the dichlorophenyl ring using NXS reagents .
- DFT calculations: Predict reactive sites via frontier molecular orbital (FMO) analysis .
Q. How can metabolic stability be improved without compromising target affinity?
Methodological Answer:
Q. What analytical methods resolve discrepancies in crystallographic vs. spectroscopic data?
Methodological Answer:
- Dynamic NMR: Monitor conformational flexibility in solution to explain crystallographic rigidity .
- SC-XRD vs. PXRD: Compare single-crystal and powder patterns to identify polymorphism .
- EPR spectroscopy: Detect radical intermediates in degradation pathways .
Data Contradiction Analysis
Example: Discrepancies in reported IC50 values for kinase inhibition may stem from assay conditions (e.g., ATP concentration, pH). Standardize protocols using guidelines from the Broad Institute’s KinomeScan and validate with orthogonal assays (e.g., SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
